4-Amino-6-iodopyrimidine
Overview
Description
4-Amino-6-iodopyrimidine is a chemical compound with the molecular formula C4H4IN3 . It is used in laboratory chemicals and for scientific research and development .
Synthesis Analysis
Research developments in the syntheses of pyrimidines, including 4-Amino-6-iodopyrimidine, have been reported . The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .Molecular Structure Analysis
The molecular structure of 4-Amino-6-iodopyrimidine consists of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
4-Amino-6-iodopyrimidine can undergo various chemical reactions. For instance, it has been used in crosslinking reactions with guanine derivatives . Additionally, it has been involved in reactions with phenol in the presence of oxidizing reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-6-iodopyrimidine include its molecular weight, density, melting point, and boiling point .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Labeled Compounds : 5-Amino-4-iodopyrimidine, related to 4-Amino-6-iodopyrimidine, has been used in synthesizing carbon-14 and stable isotope-labeled compounds. These labeled pyrimidines are valuable intermediates for various bond formations in chemical synthesis (Latli et al., 2008).
Cytostatic Alkynylpyrimidine Derivatives : Alkynyl-2,4-diaminopyrimidine derivatives, closely related to 4-Amino-6-iodopyrimidine, have been prepared using cross-coupling reactions. These compounds have shown considerable cytostatic activity, which is significant for cancer research and treatment (Hocková et al., 2004).
Electrochemical Synthesis Applications : Novel 4-amino-6-arylpyrimidines, a variant of 4-Amino-6-iodopyrimidine, have been synthesized electrochemically. This method allows for the creation of coupling products under mild conditions, which is beneficial for various chemical syntheses (Sengmany et al., 2011).
Biochemical and Pharmaceutical Research
Antiviral Activity : Certain pyrimidine derivatives, including those similar to 4-Amino-6-iodopyrimidine, have exhibited antiviral activities. These compounds have shown effectiveness against herpes viruses and retroviruses, highlighting their potential in antiviral drug development (Holý et al., 2002).
Antibacterial and Antifungal Properties : Synthesized 2-amino-4-(1-naphthyl)-6-arylpyrimidines, similar in structure to 4-Amino-6-iodopyrimidine, have shown in vitro antibacterial and antifungal activities. This indicates their potential use in developing new antimicrobial agents (Ingarsal et al., 2007).
Material Science and Nanotechnology
- Synthesis of Schiff Base Congeners : 4-Amino-6-iodopyrimidine derivatives have been used in the green synthesis of Schiff base congeners. These compounds, with their unique chemical properties, could have applications in material science and nanotechnology (Karati et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-iodopyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJUQMCZHVKES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482781 | |
Record name | 4-Amino-6-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-iodopyrimidine | |
CAS RN |
53557-69-0 | |
Record name | 4-Amino-6-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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